(+)-Tamsulosin (+)-Tamsulosin Ent-tamsulosin is a 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide that has (S)-configuration. The enantiomer of tamsulosin. It is a conjugate base of an ent-tamsulosin(1+). It is an enantiomer of a tamsulosin.
Brand Name: Vulcanchem
CAS No.: 106138-88-9
VCID: VC0217686
InChI: InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1
SMILES: CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Molecular Formula: C20H28N2O5S
Molecular Weight: 408.5 g/mol

(+)-Tamsulosin

CAS No.: 106138-88-9

Main Products

VCID: VC0217686

Molecular Formula: C20H28N2O5S

Molecular Weight: 408.5 g/mol

(+)-Tamsulosin - 106138-88-9

CAS No. 106138-88-9
Product Name (+)-Tamsulosin
Molecular Formula C20H28N2O5S
Molecular Weight 408.5 g/mol
IUPAC Name 5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1
Standard InChIKey DRHKJLXJIQTDTD-HNNXBMFYSA-N
Isomeric SMILES CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
SMILES CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Canonical SMILES CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Description Ent-tamsulosin is a 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide that has (S)-configuration. The enantiomer of tamsulosin. It is a conjugate base of an ent-tamsulosin(1+). It is an enantiomer of a tamsulosin.
Related CAS 106463-17-6 (hydrochloride)
Synonyms Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, (S)- (9CI)
PubChem Compound 60147
Last Modified Nov 11 2021
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